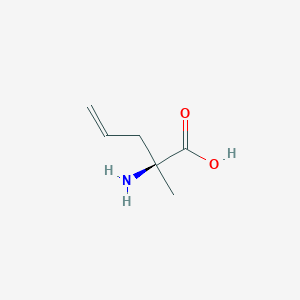

(S)-2-Amino-2-methylpent-4-enoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBTZYHBJFPEJB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369222 |

Source

|

| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96886-55-4 |

Source

|

| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α,α-disubstituted amino acid. The synthesis leverages the well-established Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary to control the stereochemistry at the α-carbon, yielding the desired (S)-enantiomer with high purity. This guide details the synthetic strategy, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its structural features, including a quaternary α-carbon and a terminal alkene, allow for the introduction of conformational constraints and further functionalization in peptide-based therapeutics and other bioactive molecules. The asymmetric synthesis of such α,α-disubstituted amino acids is of paramount importance, as the biological activity is often confined to a single enantiomer.

The Schöllkopf method offers a reliable and predictable approach to access enantiomerically pure amino acids.[1] This strategy involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a readily available chiral amino acid, typically L-valine, and glycine.[1] The bulky chiral auxiliary effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face and thus establishing the desired stereocenter.

Synthetic Strategy

The synthesis of this compound via the Schöllkopf method can be dissected into three key stages:

-

Formation of the Chiral Bis-Lactim Ether: Condensation of L-valine methyl ester and glycine methyl ester to form the diketopiperazine, followed by O-methylation to yield the chiral bis-lactim ether auxiliary.

-

Sequential Diastereoselective Alkylation: Stepwise introduction of the methyl and allyl groups onto the α-carbon of the glycine unit. This is achieved by deprotonation with a strong base to form a chiral enolate, followed by reaction with the respective electrophiles (methyl iodide and allyl bromide). The order of addition of the electrophiles can be varied.

-

Hydrolysis and Product Isolation: Acidic hydrolysis of the dialkylated bis-lactim ether to cleave the chiral auxiliary and liberate the desired this compound methyl ester, which can then be hydrolyzed to the final amino acid. The chiral auxiliary, L-valine methyl ester, can be recovered.

A schematic representation of this synthetic pathway is provided below.

Experimental Protocols

The following protocols are based on established procedures for the Schöllkopf synthesis and sequential alkylation of the bis-lactim ether auxiliary.

Synthesis of the (S)-Valine-Glycine Bis-Lactim Ether

A detailed, practical synthesis of the Schöllkopf bis-lactim ether chiral auxiliary has been reported. This procedure involves the formation of the diketopiperazine from the corresponding amino acid esters, which must be thoroughly dried before proceeding.

Sequential Alkylation of the Bis-Lactim Ether

Materials:

-

(S)-Valine-Glycine Bis-Lactim Ether

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the (S)-valine-glycine bis-lactim ether (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

A solution of allyl bromide (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude mono-allylated intermediate is purified by flash column chromatography on silica gel.

-

The purified mono-allylated intermediate (1.0 eq) is redissolved in anhydrous THF and cooled to -78 °C.

-

A second equivalent of n-butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

-

Methyl iodide (1.2 eq) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched and worked up as described in steps 4 and 5.

-

The crude di-alkylated product is purified by flash column chromatography.

Hydrolysis of the Di-alkylated Intermediate and Isolation of the Final Product

Materials:

-

Di-alkylated bis-lactim ether

-

Dilute hydrochloric acid (e.g., 0.1 M to 1 M)

-

Diethyl ether or ethyl acetate

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

The purified di-alkylated intermediate is suspended in dilute hydrochloric acid.

-

The mixture is stirred vigorously at room temperature for 24-72 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The aqueous solution is washed with diethyl ether or ethyl acetate to remove the L-valine methyl ester.

-

The aqueous layer, containing the hydrochloride salt of the desired amino acid methyl ester, is concentrated under reduced pressure.

-

The resulting crude amino acid methyl ester hydrochloride can be further purified or directly subjected to ester hydrolysis.

-

For ester hydrolysis, the methyl ester is treated with aqueous base (e.g., LiOH) or acid (e.g., 6 M HCl at reflux).

-

The final amino acid is purified by ion-exchange chromatography using Dowex 50WX8 resin.

Quantitative Data

The Schöllkopf method is known for its high diastereoselectivity and good overall yields. The expected quantitative data for the key steps are summarized in the table below.

| Step | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Final Product | Typical Yield |

| First Alkylation (Allylation) | Mono-allylated Intermediate | >95% | - | 70-85% |

| Second Alkylation (Methylation) | Di-alkylated Intermediate | >95% | - | 65-80% |

| Hydrolysis & Isolation | This compound | - | >98% | 80-95% |

Table 1: Expected quantitative data for the synthesis of this compound via the Schöllkopf method.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis, highlighting the key transformations and intermediates.

Conclusion

The Schöllkopf bis-lactim ether method provides an efficient and highly stereoselective route to this compound. The use of a valine-derived chiral auxiliary ensures excellent control over the stereochemistry of the newly formed quaternary center. The detailed protocols and expected quantitative outcomes presented in this guide should serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important chiral building block for various applications.

References

An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, is a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, an α-methyl group, and an allyl side chain, impart significant advantages when incorporated into peptides and other therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in developing peptides with enhanced conformational stability and biological activity. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside a summary of its physicochemical properties.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code.[1] The incorporation of NPAAs into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] this compound, also known as (S)-α-allylalanine, is a synthetic NPAA that has garnered significant interest in drug discovery.[]

The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures, such as helices.[4][5] This pre-organization can enhance binding affinity to biological targets.[6] The allyl side chain provides a site for further chemical modification and can participate in hydrophobic interactions within protein binding pockets.[] Furthermore, the α-methylation sterically hinders enzymatic degradation, thereby increasing the in vivo half-life of peptide drug candidates.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [] |

| Molecular Weight | 129.16 g/mol | [] |

| Appearance | White crystalline powder | [] |

| Solubility | Very soluble in water | [7] |

| Storage Temperature | 2-8°C | [8] |

| Optical Purity (ee) | ≥98.0% | [8] |

Synthesis and Characterization

The enantioselective synthesis of this compound is crucial for its application in stereospecific drug-target interactions. A common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Experimental Protocol: Enantioselective Synthesis

A plausible synthetic route is adapted from the synthesis of structurally similar α-methylated amino acids.[9] This protocol utilizes a chiral nickel(II) complex of a Schiff base derived from (S)-proline and benzophenone as a chiral auxiliary to direct the stereoselective alkylation.

Materials:

-

(S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB)

-

Nickel(II) nitrate hexahydrate

-

Alanine (Ala)

-

Propargyl bromide

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Formation of the Chiral Ni(II) Complex: The chiral nickel(II) complex of the Schiff base of alanine with (S)-BPB is first prepared according to established literature procedures.[9]

-

Alkylation: To a stirred solution of the (S)-BPB-Ni-Ala complex (1.0 equiv.) in DMF, add a solution of allyl bromide (1.2 equiv.) and powdered NaOH (3.0 equiv.). Stir the mixture at room temperature for 4 hours.[9]

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash twice with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the (S)-BPB-Ni-(S)-2-amino-2-methylpent-4-enoic acid complex as a red solid.[9]

-

Decomposition of the Complex and Isolation of the Amino Acid: Decompose the purified complex by treatment with 6M HCl. The free amino acid can then be isolated by ion-exchange chromatography using Dowex 50WX8 resin.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected signals in the ¹H NMR spectrum would include resonances for the allyl group protons (vinyl and allylic), the α-methyl group, and the α-proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product, ensuring the stereochemical integrity required for biological applications.[8]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is its incorporation into peptide sequences to enhance their therapeutic properties.

Solid-Phase Peptide Synthesis (SPPS)

This compound, appropriately protected (e.g., with Fmoc on the amine and a suitable protecting group on the carboxylic acid), can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[]

Experimental Workflow for SPPS:

Enzyme Inhibition

Peptides containing this compound can be designed as enzyme inhibitors. The conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation that fits the enzyme's active site with high affinity.[6] The allyl side chain can be tailored to interact with specific hydrophobic pockets within the enzyme.

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol for assessing the inhibitory activity of a peptide containing this compound against a target enzyme is outlined below. This example is based on assays for α-amylase and α-glucosidase, which are relevant targets in diabetes research.[10][11]

Materials:

-

Target enzyme (e.g., α-amylase, α-glucosidase)

-

Substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

-

Inhibitor peptide containing this compound

-

Acarbose (positive control inhibitor)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNSA) color reagent (for α-amylase assay)

-

Sodium carbonate (for α-glucosidase assay)

-

Spectrophotometer or microplate reader

Procedure (α-Amylase Inhibition):

-

Pre-incubate a solution of the inhibitor peptide at various concentrations with the α-amylase solution in phosphate buffer for 10 minutes at 25°C.[10]

-

Initiate the enzymatic reaction by adding the starch solution and incubate for a further 10 minutes at 25°C.[10]

-

Terminate the reaction by adding DNSA color reagent.[10]

-

Heat the mixture in a boiling water bath for 5 minutes, then cool to room temperature.[10]

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Analysis for Enzyme Inhibition:

Signaling Pathways and Mechanism of Action

While specific signaling pathways modulated by this compound itself have not been extensively documented, its incorporation into bioactive peptides can influence various cellular signaling cascades. For instance, peptides designed to mimic or block protein-protein interactions can interfere with pathways involved in cell proliferation, apoptosis, and inflammation.[12]

The introduction of this NPAA can enhance the peptide's ability to adopt a specific conformation required for binding to a receptor or enzyme, thereby modulating its downstream signaling. For example, a peptide designed to inhibit a kinase would block the phosphorylation of its substrate, thereby interrupting a signaling cascade.

Hypothetical Signaling Pathway Modulation:

Conclusion

This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides offers a reliable strategy to enhance conformational stability, resistance to proteolysis, and, consequently, biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this non-proteinogenic amino acid in the design and development of next-generation peptide-based therapeutics. Further research into the specific biological activities and signaling pathways modulated by peptides containing this unique building block is warranted and holds significant promise for future drug discovery efforts.

References

- 1. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-(-)-a-Allylalanine = 98.0 HPLC 96886-55-4 [sigmaaldrich.com]

- 9. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G [mdpi.com]

- 10. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of α-Glucosidase and α-Amylase Inhibition in Thai Culinary Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of (S)-2-Amino-2-methylpent-4-enoic Acid in Peptide and Enzyme Inhibitor Design: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-methylpent-4-enoic acid, a synthetic non-proteinogenic amino acid, has emerged as a valuable molecular tool in the fields of medicinal chemistry and drug discovery. Its unique structural attributes—a chiral center, a reactive allyl side chain, and a sterically significant methyl group proximal to the amino moiety—offer a strategic advantage in the rational design of peptides and enzyme inhibitors with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its application in peptide engineering and enzyme inhibition, supported by generalized experimental approaches for its evaluation.

Core Concepts: Structural Features and Biological Implications

This compound is distinguished by a combination of features that impart valuable properties to peptides and other bioactive molecules.[1] The α-methyl group and the overall structure introduce conformational rigidity, which can lock a peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor or enzyme.[1] The allyl side chain provides a locus for hydrophobic interactions within the binding pockets of proteins and can be chemically modified for further optimization.[1]

The primary applications of this unique amino acid can be categorized as follows:

-

Peptide Engineering: Incorporation of this compound into peptide backbones serves to constrain their conformational flexibility. This can lead to increased stability against enzymatic degradation, improved receptor selectivity, and a longer biological half-life.[1]

-

Enzyme Inhibition: When integrated into substrate analogues, the allyl group can facilitate hydrophobic binding within the active site of an enzyme. This positioning can allow the molecule to mimic the transition state of the enzymatic reaction, effectively blocking catalysis.[1]

-

Structure-Activity Relationship (SAR) Studies: This amino acid is a valuable tool in SAR studies to probe the influence of steric bulk and hydrophobicity on the biological activity of a peptide or small molecule inhibitor.[1]

Quantitative Data Summary

A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, or binding affinity constants) for the intrinsic biological activity of this compound itself or for specific peptides containing this residue. The existing literature primarily discusses its conceptual application and the qualitative benefits of its incorporation into bioactive molecules. The value of this compound is therefore presented in the context of the improved pharmacological properties of the molecules into which it is integrated.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides incorporating this non-proteinogenic amino acid typically follows standard Fmoc/tBu solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected proteinogenic amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, NMP)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent such as DMF or NMP.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF. The completion of this step is often monitored using a Kaiser test.

-

Amino Acid Coupling: The Fmoc-protected this compound (or other amino acid) is activated using a coupling reagent like HATU in the presence of a base such as DIEA and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification and Analysis: The crude peptide is precipitated, purified (e.g., by reverse-phase HPLC), and its identity confirmed by mass spectrometry.

Enzyme Inhibition Assay (General Protocol)

To evaluate the inhibitory potential of a peptide or small molecule containing this compound against a target enzyme, a generalized enzyme inhibition assay can be performed.

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Inhibitor compound (peptide containing this compound)

-

Assay buffer (optimized for the specific enzyme)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and varying concentrations of the inhibitor. Allow for a pre-incubation period to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies (e.g., varying substrate concentration) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual application of this compound and generalized experimental workflows.

Caption: Conceptual benefit of incorporating this compound into a peptide.

Caption: Generalized workflow for an enzyme inhibition assay.

Caption: Simplified workflow for solid-phase peptide synthesis.

References

An In-depth Technical Guide to Alpha-Methylated Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, conformational control, and improved pharmacokinetic profiles is paramount. Alpha-methylated amino acids, a class of non-proteinogenic amino acids, have emerged as a powerful tool in peptide design to address these challenges.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of incorporating alpha-methylated amino acids into peptide scaffolds. By strategically replacing the α-hydrogen of a standard amino acid with a methyl group, researchers can induce profound changes in the peptide's structural and functional properties, paving the way for the development of more robust and efficacious peptide drugs.[1]

The primary advantage of alpha-methylation lies in its ability to confer significant conformational constraints on the peptide backbone.[2][3] This steric hindrance restricts the available Ramachandran space, often promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[3][4] This pre-organization into a defined secondary structure can lead to a number of desirable outcomes, including enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3][4] One of the most well-studied alpha-methylated amino acids is alpha-aminoisobutyric acid (Aib), which serves as a potent helix inducer.[1][4]

This guide will delve into the synthesis of alpha-methylated amino acids, their incorporation into peptide chains, and the analytical techniques used to characterize their effects. Furthermore, it will present quantitative data on the impact of alpha-methylation on key peptide attributes and explore their application in modulating biological signaling pathways, with a focus on providing detailed experimental protocols and visual workflows to aid in practical implementation.

Core Concepts and Advantages of Alpha-Methylation

The introduction of a methyl group at the α-carbon of an amino acid residue has several significant consequences for peptide structure and function:

-

Conformational Rigidity and Helix Induction: The gem-dimethyl group in residues like Aib sterically restricts the peptide backbone's flexibility, favoring dihedral angles consistent with helical conformations.[3] Even a single incorporation of an alpha-methylated amino acid can significantly increase the helicity of a peptide.[4] This is particularly valuable in the design of peptide mimetics of helical protein domains involved in protein-protein interactions.

-

Enhanced Proteolytic Stability: The steric bulk of the α-methyl group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[5] This modification protects the adjacent peptide bonds from enzymatic cleavage, a critical factor in improving the in vivo efficacy of peptide drugs.[1]

-

Improved Pharmacokinetic Properties: By increasing metabolic stability and, in some cases, membrane permeability, alpha-methylation can lead to improved oral bioavailability and a longer duration of action.[3]

-

Modulation of Receptor Binding Affinity: By locking the peptide into a bioactive conformation, alpha-methylation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. However, the effect is highly context-dependent, and can either enhance or decrease binding depending on the specific interactions at the peptide-receptor interface.[4]

Data Presentation: The Impact of Alpha-Methylation

The following tables summarize quantitative data from various studies, illustrating the significant effects of incorporating alpha-methylated amino acids into peptides.

Table 1: Effect of Aib Incorporation on the Proteolytic Stability and Receptor Binding Affinity of a GLP-1 Analogue

| Peptide | Modification | Half-life in Human Serum (hours) | GLP-1 Receptor Binding Affinity (IC₅₀, nM) |

| Native GLP-1 | None | ~3.5 | 0.78 |

| GLP-1 Analogue (G1) | Aib at position 8 and C₁₈-PEG₄ at position 26 | >48 | 0.45 |

| [Gly⁸]-GLP-1(7–36)-NH₂ | Glycine at position 8 | - | 2.8 |

Data sourced from multiple studies for comparative purposes.[2][4]

Table 2: Enhancement of Proteolytic Stability in Mcl-1 Inhibitory Peptides

| Peptide | Modification | Half-life vs. Chymotrypsin (fold increase) | Half-life vs. Trypsin (fold increase) | Half-life in Mouse Serum (hours) |

| Linear Noxa Peptide | None | 1 | 1 | 0.175 |

| Cross-linked Peptide 5 | Biphenyl cross-linker | 7.2 | 8.9 | 31.6 |

| Cross-linked Peptide 8 | Biphenyl cross-linker and N-methyl-Ala | 8.7 | 14.8 | 21.2 |

Data adapted from a study on Mcl-1 inhibitors.[5]

Table 3: Antimicrobial Activity of Peptides

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC, mg/L) |

| DP3 | S. aureus | 16 |

| DP5 | E. coli | 16 |

| DP7 | P. aeruginosa | 16 |

| DP8 | S. aureus | 16 |

| DP11 | E. coli | 16 |

This table provides examples of MIC values for various antimicrobial peptides; the incorporation of alpha-methylated amino acids is a strategy used to enhance the activity and stability of such peptides.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of peptides containing alpha-methylated amino acids.

Protocol 1: Synthesis of Fmoc-N-Methyl-α-Amino Acids

This protocol describes a solid-phase approach for the synthesis of Fmoc-N-methylated amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Methanol (MeOH)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

1% Trifluoroacetic acid (TFA) in DCM

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Immediately add 9 equivalents of DIEA and stir the mixture for 2 hours.

-

Capping: Wash the resin with DCM and then cap any unreacted sites by incubating with a solution of DCM/MeOH/DIEA (80:15:5) for 30 minutes.

-

Fmoc Deprotection: Wash the resin with DCM and DMF. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation: Swell the resin in DMF. In a separate flask, dissolve 4 equivalents of o-NBS-Cl in DMF and add it to the resin. Then, add 10 equivalents of collidine and stir for 1-2 hours.

-

Methylation (Mitsunobu Reaction): Wash the resin with DCM and THF. Swell the resin in anhydrous THF. Add 10 equivalents of PPh₃ and 10 equivalents of MeOH. Cool the mixture to 0°C and slowly add 10 equivalents of DIAD or DEAD. Allow the reaction to proceed for 2 hours at room temperature.

-

Desulfonylation: Wash the resin with THF and DMF. Swell the resin in DMF. Add 10 equivalents of thiophenol and 5 equivalents of K₂CO₃. Stir the mixture for 1 hour.

-

Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin by treating it with a 1% TFA solution in DCM for 1 minute, repeated four times. Collect the filtrate in a flask containing MilliQ water to quench the TFA.

-

Purification: Extract the aqueous phase with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-N-methyl-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Alpha-Methylated Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating an alpha-methylated amino acid.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (standard and alpha-methylated)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Amino Acid Coupling (Alpha-Methylated):

-

Due to steric hindrance, the coupling of alpha-methylated amino acids often requires stronger coupling reagents and longer reaction times.

-

Pre-activate the Fmoc-alpha-methylated amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.

-

Monitor the coupling reaction. A double coupling may be necessary.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent alpha-methylated residues) for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Analysis

This protocol describes the use of CD spectroscopy to determine the secondary structure of a peptide, specifically its helical content.

Materials:

-

Purified peptide

-

Phosphate buffer (10 mM, pH 7.4)

-

Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)

-

Quartz cuvette (1 mm pathlength)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide in water or a suitable buffer. For analysis, dilute the peptide to a final concentration of 0.1-0.2 mg/mL in 10 mM phosphate buffer (pH 7.4). If investigating helix propensity, a parallel sample can be prepared in the same buffer containing 10-50% TFE.

-

Blank Measurement: Record a baseline spectrum of the buffer (or buffer with TFE) alone in the quartz cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × c × l) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), c is the peptide concentration in g/L, and l is the pathlength of the cuvette in cm.

-

Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = ([-θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the ellipticity of a random coil (typically ~2,000 to -2,000 deg·cm²·dmol⁻¹) and [θ]h is the ellipticity of a pure helix (typically ~-30,000 to -33,000 deg·cm²·dmol⁻¹).

Protocol 4: Protease Stability Assay

This protocol outlines a general method to assess the stability of a peptide in the presence of a specific protease.

Materials:

-

Purified peptide

-

Protease (e.g., trypsin, chymotrypsin, or human serum)

-

Assay buffer (e.g., Tris-HCl or PBS, pH appropriate for the protease)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system

Procedure:

-

Reaction Setup: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in the assay buffer. In a separate tube, prepare a solution of the protease at a suitable concentration.

-

Incubation: Add the protease solution to the peptide solution to initiate the reaction. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Plot the percentage of remaining intact peptide against time. The half-life (t₁/₂) of the peptide can be determined from the resulting degradation curve.

Protocol 5: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC₅₀ or Ki) of a peptide for its receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)

-

Unlabeled competitor peptides (native and alpha-methylated analogues)

-

Assay buffer

-

Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes + radiolabeled ligand.

-

Non-specific Binding: Cell membranes + radiolabeled ligand + a saturating concentration of the non-specific binding inhibitor.

-

Competition: Cell membranes + radiolabeled ligand + varying concentrations of the competitor peptide.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow Diagram

References

- 1. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a non-proteinogenic α-amino acid. Its unique structure, featuring a chiral center at the α-carbon which is also substituted with a methyl group, and a terminal allyl group, makes it a valuable building block in medicinal chemistry and drug design. The incorporation of this amino acid into peptide chains can induce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modification. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic applications.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H (NH₂) | 1.5 - 3.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent. |

| H (CH₃) | ~1.3 | Singlet | - | The methyl group on the α-carbon. |

| H (CH₂-allyl) | ~2.5 | Doublet | ~7 | Coupled to the adjacent vinyl proton. |

| H (CH=CH₂) | 5.0 - 5.2 | Multiplet | - | Terminal vinyl protons, complex splitting. |

| H (CH=CH₂) | 5.7 - 5.9 | Multiplet | - | Internal vinyl proton, complex splitting. |

| H (COOH) | 10.0 - 12.0 | Broad singlet | - | Acidic proton, exchangeable with D₂O. |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C (CH₃) | ~25 | α-methyl carbon. |

| C (CH₂-allyl) | ~40 | Allylic methylene carbon. |

| C (C=CH₂) | ~118 | Terminal vinyl carbon. |

| C (CH=CH₂) | ~135 | Internal vinyl carbon. |

| C (α-C) | ~60 | Quaternary α-carbon. |

| C (COOH) | ~175 | Carboxylic acid carbon. |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretching | 2500 - 3300 | Broad |

| N-H (Amine) | Stretching | 3000 - 3300 | Medium, broad |

| C-H (Alkane) | Stretching | 2850 - 3000 | Medium |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |

| C=O (Carboxylic acid) | Stretching | 1700 - 1730 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Medium |

| C-H (Alkene) | Bending (out-of-plane) | 910 - 990 | Strong |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Fragment | Predicted m/z | Notes |

| ESI+ | [M+H]⁺ | 130.0863 | Protonated molecular ion. |

| ESI+ | [M+Na]⁺ | 152.0682 | Sodium adduct. |

| ESI+ | [M-H₂O+H]⁺ | 112.0757 | Loss of water from the protonated molecule. |

| ESI+ | [M-COOH+H]⁺ | 85.0808 | Loss of the carboxyl group. |

| ESI- | [M-H]⁻ | 128.0717 | Deprotonated molecular ion. |

M (Molecular Weight) = 129.16 g/mol . ESI: Electrospray Ionization.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a carbon probe.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Parameters (Positive Ion Mode):

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas (N₂) pressure: 1-2 bar.

-

Drying gas (N₂) flow rate: 5-10 L/min.

-

Drying gas temperature: 180-220 °C.

-

Mass range: m/z 50-500.

-

-

Parameters (Negative Ion Mode):

-

Similar parameters as positive ion mode, but with reversed polarity of the capillary voltage.

-

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the complete spectroscopic characterization.

The following diagram details the steps within each analytical technique.

Caption: Step-by-step workflow for each spectroscopic technique.

Chemical and physical properties of (S)-alpha-allylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-alpha-Allylalanine, a non-proteinogenic α-amino acid, represents a valuable chiral building block in synthetic organic chemistry and drug discovery. Its unique structural feature, an allyl group at the α-position, imparts distinct conformational properties and offers a reactive handle for further chemical modifications. This technical guide provides a detailed overview of the known chemical and physical properties of (S)-alpha-allylalanine, outlines common synthetic and purification methodologies, and explores its potential, though currently undocumented, biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through comparisons with related amino acids.

Chemical and Physical Properties

Table 1: General and Chemical Properties of (S)-alpha-Allylalanine

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-methylpent-4-enoic acid | - |

| Synonyms | (S)-2-Amino-2-methyl-4-pentenoic acid | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 96886-55-4 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥98.0% | [1] |

| Optical Purity (ee) | ≥98.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Physical Properties of (S)-alpha-Allylalanine (and L-Alanine for Comparison)

| Property | (S)-alpha-Allylalanine (Experimental Data Not Available) | L-Alanine (for comparison) | Source (L-Alanine) |

| Melting Point | Not reported | 314.5 °C (decomposes) | [2] |

| Boiling Point | Not reported | 250 °C (sublimes) | [2] |

| Solubility in Water | Expected to be soluble | 164 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Expected to have limited solubility in nonpolar organic solvents | Soluble in 80% ethanol, insoluble in ether | - |

Synthesis and Purification

The asymmetric synthesis of (S)-alpha-allylalanine is most commonly achieved through the alkylation of a chiral glycine or alanine equivalent. A prevalent method involves the use of a chiral nickel(II) Schiff base complex as a template to control the stereochemistry of the newly formed stereocenter.

Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex Alkylation (General)

This protocol is a generalized procedure based on methods reported for the asymmetric synthesis of α-amino acids.[3]

1. Formation of the Chiral Ni(II) Schiff Base Complex:

-

A chiral ligand, often derived from an amino acid like proline, is reacted with a benzophenone or benzaldehyde derivative.

-

The resulting Schiff base is then complexed with Nickel(II) chloride or a similar Ni(II) salt in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an amino acid substrate (e.g., glycine or alanine).

-

The reaction is typically carried out in a solvent such as methanol or dimethylformamide (DMF) at room temperature.

2. Alkylation of the Ni(II) Complex:

-

The chiral Ni(II) complex is then reacted with an alkylating agent, in this case, allyl bromide.

-

The reaction is performed in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., solid NaOH or potassium carbonate) to facilitate the deprotonation of the α-carbon.

-

The reaction temperature is maintained, often at room temperature, to control the diastereoselectivity of the alkylation.

3. Hydrolysis and Isolation of (S)-alpha-Allylalanine:

-

Following the alkylation, the resulting diastereomeric nickel complex is hydrolyzed to liberate the free amino acid.

-

This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid (e.g., 6M HCl), at elevated temperatures (e.g., reflux).

-

The chiral auxiliary can often be recovered from the reaction mixture.

4. Purification:

-

The crude (S)-alpha-allylalanine is purified to remove any unreacted starting materials, byproducts, and the chiral auxiliary.

-

Common purification techniques for amino acids include:

-

Ion-exchange chromatography: This method separates compounds based on their net charge and is highly effective for purifying amino acids.

-

Silica gel chromatography: This technique can be used to separate the diastereomeric intermediates before hydrolysis or to purify the final product, though it can be challenging for highly polar amino acids.[3]

-

Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for obtaining highly pure crystalline material.

-

The following diagram illustrates the general workflow for the synthesis and purification of (S)-alpha-allylalanine.

Caption: General workflow for the asymmetric synthesis and purification of (S)-alpha-allylalanine.

Spectral Data

Specific, experimentally obtained spectral data for (S)-alpha-allylalanine are not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar amino acids.

Table 3: Predicted and Comparative Spectral Data

| Technique | Predicted Features for (S)-alpha-Allylalanine | Comparative Data for L-Alanine | Source (L-Alanine) |

| ¹H NMR | Signals corresponding to the allyl group (vinyl and allylic protons), the α-methyl group, and the α-proton. | δ (D₂O): ~1.5 (d, 3H, CH₃), ~3.8 (q, 1H, α-CH) | [4][5][6] |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the α-carbon, the α-methyl carbon, and the three carbons of the allyl group. | δ (D₂O): ~19 (CH₃), ~52 (α-CH), ~176 (C=O) | [7][8] |

| FTIR | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching (alkene). | Broad absorptions for O-H and N-H stretches (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). | - |

| Mass Spec. | Molecular ion peak (M+) at m/z 129.08. Common fragmentation patterns would involve loss of the carboxyl group (-45) and cleavage of the allyl side chain. | Molecular ion peak at m/z 89.05. Fragmentation includes loss of the carboxyl group. | [9][10] |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity or the involvement of (S)-alpha-allylalanine in any signaling pathways. Unsaturated amino acids, as a class, are known to have various biological roles and are utilized in drug discovery to introduce conformational constraints or reactive sites into peptides and other molecules.[][12] The allyl group in (S)-alpha-allylalanine could potentially serve as a substrate for various enzymatic modifications or act as a mimetic of other natural residues. However, any such roles are currently speculative and await experimental validation.

The following diagram represents a hypothetical workflow for investigating the biological activity of a novel amino acid like (S)-alpha-allylalanine.

Caption: A hypothetical workflow for the investigation of the biological activity of (S)-alpha-allylalanine.

Conclusion

(S)-alpha-Allylalanine is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry and peptide science. While detailed experimental data on its physical and biological properties are currently scarce, established asymmetric synthetic routes provide access to this compound with high purity. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities and applications in drug development. The methodologies and comparative data presented in this guide offer a foundational resource for scientists and researchers interested in utilizing (S)-alpha-allylalanine in their work.

References

- 1. (S)-(−)-α-Allylalanine ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001310) [hmdb.ca]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001310) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Alanine [webbook.nist.gov]

- 12. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid for Researchers and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allyl-α-methyl-alanine, is a non-proteinogenic amino acid of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral quaternary carbon with both a methyl and an allyl group, provides a valuable tool for introducing conformational constraints into peptides. This modification can enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and ultimately lead to therapeutic candidates with improved bioactivity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed protocol for its incorporation into peptides, and a representative method for its asymmetric synthesis.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in high purity and with excellent enantiomeric excess. Below is a summary of the commercially available quantitative data from prominent suppliers.

| Supplier | CAS Number | Purity | Enantiomeric Excess (ee) | Available Quantities |

| BOC Sciences | 96886-55-4 | ≥98% | Not specified | Inquire for details |

| Thermo Fisher Scientific (Alfa Aesar) | 96886-55-4 | 98% | 99+% | 250 mg, 1 g |

| Advanced ChemBlocks | 96886-55-4 | 97% | Not specified | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Asymmetric Synthesis of this compound

The asymmetric synthesis of α,α-disubstituted amino acids like this compound can be achieved through various established methods. One effective approach involves the use of chiral nickel(II) complexes of Schiff bases, as pioneered by Belokon and coworkers. This method allows for the stereoselective alkylation of a glycine equivalent. Below is a representative protocol adapted from this methodology for the synthesis of the target compound.

Materials:

-

(S)-o-[(N-benzylprolyl)amino]benzophenone (chiral auxiliary)

-

Nickel(II) nitrate hexahydrate

-

Glycine

-

Sodium methoxide

-

Methanol

-

Dimethylformamide (DMF), anhydrous

-

Allyl bromide

-

Methyl iodide

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Chiral Nickel(II) Complex of Glycine:

-

Dissolve the (S)-o-[(N-benzylprolyl)amino]benzophenone chiral auxiliary and an equimolar amount of glycine in methanol.

-

Add a solution of nickel(II) nitrate hexahydrate in methanol to the mixture.

-

Slowly add a solution of sodium methoxide in methanol to facilitate the formation of the Schiff base complex.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the red-colored nickel(II) complex should be observed.

-

Isolate the complex by filtration, wash with methanol and diethyl ether, and dry under vacuum.

-

-

Asymmetric Alkylation:

-

Suspend the chiral nickel(II) complex of glycine in anhydrous DMF.

-

Add powdered sodium hydroxide as the base.

-

First, add allyl bromide to the suspension and stir vigorously at room temperature for 12-24 hours to introduce the allyl group.

-

Next, cool the reaction mixture to 0°C and add methyl iodide. Allow the reaction to slowly warm to room temperature and stir for another 12-24 hours to introduce the methyl group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis and Isolation of the Amino Acid:

-

After the alkylation is complete, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the residue in a mixture of dichloromethane and water.

-

Acidify the aqueous layer with hydrochloric acid to pH 1-2 to decompose the nickel complex and protonate the amino acid.

-

Separate the aqueous layer and wash it with dichloromethane to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase for reuse.

-

Concentrate the aqueous layer to obtain the crude this compound hydrochloride.

-

-

Purification:

-

The crude amino acid can be purified by ion-exchange chromatography or by recrystallization to yield the final product with high enantiomeric purity.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used to introduce conformational constraints in peptides. It can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected proteinogenic amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution in DMF (e.g., 20% v/v)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

In a separate vial, dissolve Fmoc-protected this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling. Due to the steric hindrance of the quaternary carbon, a longer coupling time or a double coupling may be necessary.

-

Wash the resin thoroughly with DMF.

-

-

Peptide Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next desired proteinogenic amino acid) cycles until the desired peptide sequence is assembled.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF, followed by dichloromethane, and dry it under vacuum.

-

Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Below are diagrams illustrating the key experimental workflows described in this guide.

Caption: Workflow for the asymmetric synthesis of this compound.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

(S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Review of Applications in Drug Discovery and Peptide Engineering

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a chiral center, an α-methyl group, and a terminal allyl group, offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide engineering and enzyme inhibition. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in enhancing the pharmacological properties of peptides and serving as a scaffold for potent enzyme inhibitors.

Core Applications

The incorporation of this compound into bioactive molecules is primarily driven by its ability to introduce specific conformational constraints.[] This structural rigidity can lead to a range of desirable properties, including increased metabolic stability, enhanced receptor binding affinity, and improved oral bioavailability of peptide-based drugs.[][2]

The primary applications of this compound can be categorized as follows:

-

Peptide Engineering: As a substitute for natural amino acids in peptide backbones, it restricts conformational flexibility. This can lock a peptide into its bioactive conformation, leading to enhanced stability against enzymatic degradation and a longer therapeutic half-life.[]

-

Drug Discovery and Structure-Activity Relationship (SAR) Studies: The compound is frequently utilized in SAR studies to probe the influence of steric bulk and hydrophobicity on biological activity. By systematically replacing native amino acids with this compound, researchers can elucidate the structural requirements for optimal drug-receptor interactions.[]

-

Enzyme Inhibition: The allyl group of the amino acid can participate in hydrophobic interactions within the active site of an enzyme. When incorporated into substrate analogues, it can act as a transition-state mimic, effectively blocking the catalytic activity of the enzyme.[]

Quantitative Data

While the qualitative benefits of incorporating this compound are well-described, specific quantitative data from publicly available literature is limited. The following table represents a generalized compilation of data that would be sought in studies involving this and similar modified amino acids. Note: The following data is illustrative and not based on specific reported values for this compound due to their absence in the searched literature.

| Peptide/Inhibitor | Target | Modification | IC50 / Ki (nM) | Binding Affinity (Kd) (nM) | Reference |

| Peptide A | Receptor X | Native | 500 | 1000 | Hypothetical |

| Peptide A' | Receptor X | With this compound | 50 | 100 | Hypothetical |

| Inhibitor B | Enzyme Y | Native Substrate Analog | 1000 | - | Hypothetical |

| Inhibitor B' | Enzyme Y | Analog with this compound | 100 | - | Hypothetical |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively reported in readily accessible literature. However, based on established methodologies for similar non-proteinogenic amino acids, the following outlines provide a general framework for key experimental procedures.

1. Synthesis of this compound

A stereocontrolled synthesis of (S)-α-methyl,α-amino acids can be achieved using a chiral synthon approach. While a specific protocol for this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of similar compounds. This often involves the alkylation of a chiral glycine enolate equivalent, followed by deprotection.

2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide chain is typically accomplished using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected natural amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling of this compound: Dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid, a coupling reagent, and a base in DMF and add to the resin. Allow the reaction to proceed for a specified time.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

3. Enzyme Inhibition Assay

To evaluate the inhibitory potential of a compound containing this compound, a standard enzyme inhibition assay is performed to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

-

Target enzyme

-

Substrate for the enzyme (often fluorogenic or chromogenic)

-

Inhibitor compound (containing this compound)

-

Assay buffer

-

Microplate reader

Procedure:

-